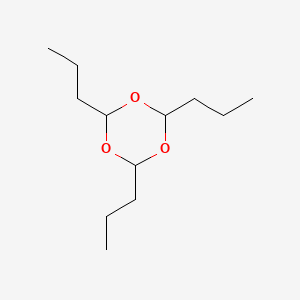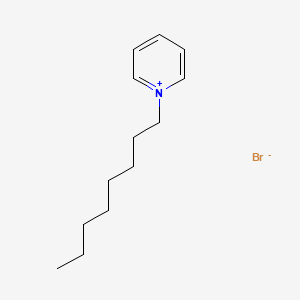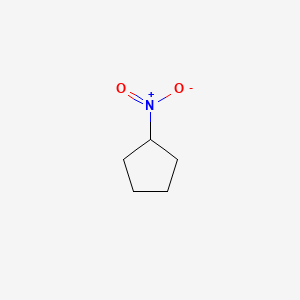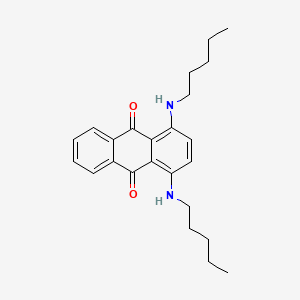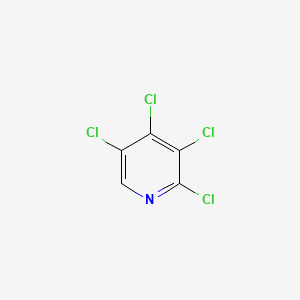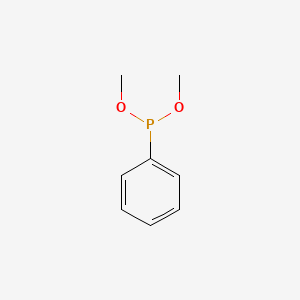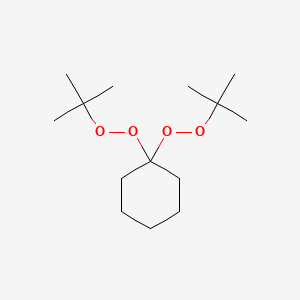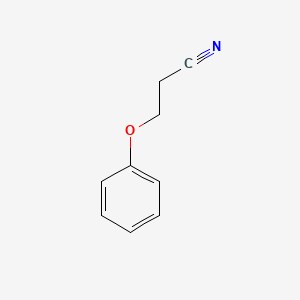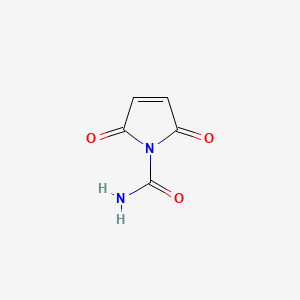![molecular formula C14H11ClO2 B1585630 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid CAS No. 5525-72-4](/img/structure/B1585630.png)
2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid
Overview
Description
2-(4’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid is a chemical compound with the molecular weight of 246.69 . It is a white to yellow solid at room temperature .
Synthesis Analysis
The synthesis of this compound could potentially involve electrophilic aromatic substitution , a common reaction in organic chemistry where an atom attached to an aromatic system is replaced by an electrophile . Another possible method could be the Suzuki–Miyaura coupling , a type of palladium-catalyzed cross-coupling reaction, used to synthesize biphenyl compounds .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C14H11ClO2 . It contains a biphenyl group, where one of the phenyl rings has a chlorine atom substituted at the 4th position, and the other phenyl ring is attached to an acetic acid group .Chemical Reactions Analysis
The chemical reactions involving this compound could potentially involve electrophilic aromatic substitution . This is a reaction where an atom in the aromatic ring is replaced by an electrophile .Physical And Chemical Properties Analysis
This compound is a white to yellow solid at room temperature . More specific physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.Scientific Research Applications
Pharmaceutical Research Antibacterial Agents
Compounds related to 2-(4’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid have been studied for their antibacterial properties. For instance, derivatives of biphenyl have shown inhibitory activities against Gram-negative bacteria such as carbapenem-resistant Acinetobacter baumannii, which suggests potential applications in developing new antibacterial agents .
Agricultural Chemistry Herbicides
Phenoxy acetic acid derivatives are known to be used in agriculture to control competing vegetation and destroy plant pests. This indicates that 2-(4’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid could have applications in the synthesis of herbicides .
3. Material Science: Synthesis of New Materials The related compound N-(4′-chloro-[1,1′-biphenyl]-2-yl)formamide has been synthesized and characterized for developing new materials with desired properties, which implies that 2-(4’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid may also be useful in material science research for organic synthesis .
Environmental Science Microbial Degradation
Halogenated aromatics like 2-(4’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid can serve as terminal electron acceptors in the electron transport chain of organohalide-respiring bacteria. This suggests a role in studying microbial degradation processes and bioremediation efforts .
Analytical Chemistry Spectroscopic Analysis
The compound’s derivatives have been subjected to spectroscopic analysis to confirm their identity and properties, indicating that 2-(4’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid can be used in analytical chemistry for structural elucidation and quality control .
Industrial Chemistry Production of Thickening Agents
Chloroacetic acid is used to prepare thickening agents like carboxymethyl cellulose. By extension, 2-(4’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid might be utilized in the production of similar or related thickening agents for industrial applications .
Mechanism of Action
Target of Action
It is known that similar chlorinated phenyl acetic acids can interact with various enzymes and receptors in the body .
Mode of Action
It is known that chlorinated phenyl acetic acids can undergo various reactions such as nucleophilic substitution and oxidation . These reactions can lead to changes in the structure of the compound, which can influence its interaction with its targets .
Biochemical Pathways
For example, polychlorinated biphenyls (PCBs), a class of compounds similar to 4-(4-Chlorophenyl)phenylacetic acid, can be degraded by microbial enzymes in a process known as biodegradation . This process involves several enzymes, including biphenyl dioxygenase, dihydrodiol dehydrogenase, 2,3-dihydroxybiphenyl dioxygenase, and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase .
Pharmacokinetics
It is known that similar chlorinated phenyl acetic acids can be soluble in ethanol , which may influence their bioavailability.
Result of Action
It is known that similar chlorinated phenyl acetic acids can possess anticancer properties . For example, 4-Chlorophenylacetic acid has been reported to possess anticancer properties and may be an effective therapeutic agent in the prevention or treatment of estrogen-sensitive breast cancer .
Action Environment
It is known that similar chlorinated phenyl acetic acids can remain in the environment for a long period due to their low reactivity and stability in harsh environmental conditions . This persistence in the environment can influence the action and efficacy of these compounds.
properties
IUPAC Name |
2-[4-(4-chlorophenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-13-7-5-12(6-8-13)11-3-1-10(2-4-11)9-14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEMYLVVZJLDFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362638 | |
| Record name | (4'-Chloro[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid | |
CAS RN |
5525-72-4 | |
| Record name | (4'-Chloro[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





